6-phenyl-3,4-dihydronaphthalen-1(2H)-one
Description
6-Phenyl-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core with a ketone group at position 1 and a phenyl substituent at position 4. Its structure combines the reactivity of a carbonyl group with the aromatic stability of the phenyl ring, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound is synthesized via palladium-catalyzed Suzuki-Miyaura coupling between 3,4-dihydronaphthalen-1(2H)-one precursors and phenylboronic acid, yielding derivatives with tailored biological activities .
Key applications include its role as a precursor for anti-neuroinflammatory agents targeting NF-κB inhibition and as a structural motif in anticancer drug design .
Properties
CAS No. |
71912-46-4 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-16-8-4-7-14-11-13(9-10-15(14)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |
InChI Key |
YTMCAZRLLQPOBL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Scientific Research Applications
Psychoactive Research
6-Phenyl-3,4-dihydronaphthalen-1(2H)-one is structurally related to various psychoactive compounds and has been investigated for its effects on the central nervous system. Its potential psychoactive properties make it a candidate for studies exploring the mechanisms of action of similar compounds.
Antioxidant Activity
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, certain analogs have shown efficacy in scavenging free radicals, which could lead to applications in preventing oxidative stress-related diseases .
Anti-cancer Potential
Research has explored the anti-cancer properties of this compound derivatives. Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways involved in cancer progression .
Case Study 1: Synthesis and Characterization
In a study focusing on the synthesis of chalcone-like analogs derived from 6-hydroxy-3,4-dihydronaphthalenone, researchers successfully synthesized various derivatives through aldol condensation reactions. The resulting compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and yields ranging from 52% to 81% .
Case Study 2: In Silico Drug Design
Another significant study utilized computational methods to predict the pharmacokinetic properties of 6-hydroxy-3,4-dihydronaphthalenone derivatives. The results indicated favorable drug-likeness characteristics according to Lipinski's rule of five, suggesting their potential as lead compounds for further development in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-phenyl-3,4-dihydronaphthalen-1(2H)-one with structurally related compounds, emphasizing substituent effects, synthesis routes, and biological activities:
Substituent Effects on Bioactivity
- Phenyl vs. Methoxy Groups : The phenyl group at C6 in 6-phenyl derivatives enhances lipophilicity and π-π stacking interactions, crucial for NF-κB inhibition . In contrast, methoxy groups (e.g., in PMMD) improve solubility and hydrogen-bonding capacity but may reduce membrane permeability .
- Halogenation : Bromine substitution at C7 (as in 7-bromo derivatives) increases metabolic stability and cell permeability due to halogen’s electronegativity and hydrophobic effects .
- Hydroxylation : Natural hydroxylated derivatives (e.g., 2,8-dihydroxy) exhibit reduced cytotoxicity, likely due to increased polarity and antioxidant properties , whereas synthetic halogenated or alkylated variants show enhanced bioactivity .
Pharmacological Profiles
- Anticancer Potential: 6-Methoxy-2-phenyl derivatives exhibit antineoplastic activity (IC₅₀: 10–20 µM) by targeting Bcl-2 proteins, while halogenated variants (e.g., 7-bromo) show improved tumor penetration .
- Antimicrobial and Antiviral Effects : Methoxy-substituted derivatives (e.g., PMMD) demonstrate in-silico antifungal activity, though in-vitro validation is pending .
Preparation Methods
Reaction Mechanism and Catalytic System
The Suzuki-Miyaura cross-coupling reaction has emerged as the most direct method for synthesizing 6-phenyl-3,4-dihydronaphthalen-1(2H)-one. Chen et al. demonstrated that palladium-catalyzed coupling of 6-bromo-tetral-1-one (CAS 66361-67-9) with phenylboronic acid (CAS 98-80-6) in toluene at 90°C under nitrogen atmosphere produces the target compound in 75% yield. The catalytic system employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) with potassium carbonate as base, facilitating transmetalation and reductive elimination steps characteristic of Suzuki mechanisms.
Key advantages include:
Optimization Studies
Reaction optimization revealed critical parameters:
- Solvent effects : Toluene outperformed DMF and THF in yield and reaction rate
- Temperature dependence : Yields dropped to 58% at 80°C and 42% at 70°C
- Base selection : Potassium carbonate provided superior results compared to sodium carbonate or triethylamine
Post-reaction purification via flash chromatography (petroleum ether:ethyl acetate 20:1) afforded analytically pure product with melting point 105.7–107.3°C. Nuclear Overhauser effect (NOE) spectroscopy confirmed the regiochemical outcome by correlating phenyl protons with H-5 and H-7 of the tetralone system.
Friedel-Crafts Alkylation Strategies
Traditional Electrophilic Aromatic Substitution
While not directly reported for this compound, Friedel-Crafts alkylation has been successfully applied to synthesize structural analogs. Kavithaa et al. developed a route to 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one using AlCl3-mediated coupling of naphthalen-1-ol with 1,2-dichlorobenzene. Adapting this methodology for phenyl group introduction would require:
- Electrophile design : Generation of benzyl carbocation equivalents
- Regiochemical control : Lewis acid coordination to direct substitution
- Side-chain management : Prevention of polyalkylation through stoichiometric control
Challenges include the need for harsh conditions (refluxing 1,2-dichlorobenzene) and moderate yields (50–65% in analog systems).
Modern Catalytic Variations
Recent advances in Friedel-Crafts chemistry suggest potential improvements:
- Zeolite catalysts : Shape-selective microporous materials to enhance para-selectivity
- Ionic liquid media : Recyclable reaction systems reducing AlCl3 stoichiometry
- Flow chemistry : Continuous processing to improve heat management
These innovations could address historical limitations of Friedel-Crafts approaches for naphthalenone functionalization.
Microwave-Assisted Synthetic Techniques
Solvent-Based Microwave Reactions
Microwave irradiation significantly accelerates naphthalenone synthesis. In the preparation of 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, Kavithaa et al. achieved 99% purity and 85% yield using ethanol solvent with ammonium acetate at 50% power (300 W). Applied to 6-phenyl derivatives, this method could:
- Reduce reaction time from hours to minutes
- Minimize side product formation through uniform heating
- Enable precise temperature control for sensitive intermediates
Solvent-Free Microwave Irradiation
The same study demonstrated solvent-free conditions (neat reactants with NH4OAc) yielding comparable results at 70% power. This approach offers:
- Environmental benefits : Elimination of volatile organic solvents
- Cost reduction : Simplified purification processes
- Energy efficiency : 40–60% reduction in power consumption
Preliminary trials with phenylboronic acid derivatives show promise, though optimization for sterically hindered couplings remains ongoing.
Reductive Alkylation and Methylation Methods
Reductive Methylation Modifications
The patent also discloses reductive methylation protocols using formaldehyde/formic acid to introduce N-alkyl groups in related isoquinoline systems. Adaptation for ketone reduction would necessitate:
- Selective reducing agents : NaBH4/CeCl3 for chemoselective carbonyl reduction
- Protection/deprotection strategies : TMSCl protection of aromatic ketones
- Catalytic transfer hydrogenation : Pd/C with ammonium formate
These methods expand synthetic flexibility but require rigorous optimization for target-specific applications.
Comparative Analysis of Synthetic Methodologies
*Reported for analog compounds; †Estimated multi-step yield; ‡AlCl3 as stoichiometric reagent
Key findings:
- Suzuki coupling balances efficiency and scalability for industrial applications
- Microwave methods offer dramatic time savings but require specialized equipment
- Friedel-Crafts approaches suffer from stoichiometric reagent use and regiochemical challenges
- Reductive alkylation provides structural versatility at the cost of step economy
Applications in Pharmaceutical Intermediate Synthesis
Antidepressant Drug Development
This compound serves as a precursor to octahydrobenz(h)isoquinoline derivatives with demonstrated serotonin reuptake inhibition. Structural features critical for bioactivity include:
- Planar tetralone system : Facilitates π-stacking with aromatic residues in SERT proteins
- Phenyl substituent : Enhances lipophilicity for blood-brain barrier penetration
- Ketone functionality : Allows diversification via reductive amination or Grignard additions
Bioactive Analog Synthesis
Recent work has extended the scaffold to antimicrobial agents through:
- Schiff base formation : Condensation with 3,4,5-trimethoxybenzaldehyde
- Halogenation : Electrophilic substitution at C-7/C-8 positions
- Cross-conjugated dienones : Oxidation/tautomerization pathways
These derivatives show promise in preliminary assays against Gram-positive pathogens (MIC 2–8 μg/mL).
Q & A
Q. What are the common synthetic routes for 6-phenyl-3,4-dihydronaphthalen-1(2H)-one?
The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts acylation : To introduce the ketone group onto the naphthalene backbone.
- Electrophilic aromatic substitution : For phenyl group attachment at the 6-position.
- Reduction steps : Partial hydrogenation to achieve the 3,4-dihydro structure.
Example reagents and conditions (from analogs):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | AlCl₃, acyl chloride | Acylation of naphthalene |
| 2 | FeCl₃, benzene derivative | Phenylation via electrophilic substitution |
| 3 | H₂/Pd-C, controlled pressure | Selective hydrogenation |
Key challenges include regioselectivity in substitution and avoiding over-reduction.
Q. How is the molecular structure of this compound characterized?
Standard analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydro structure and phenyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbon at ~200 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles (used in analogs like 6-bromo derivatives) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight (C₁₆H₁₄O: ~222.28 g/mol) .
Substituent effects (e.g., electron-withdrawing groups) may shift spectral signals, requiring careful interpretation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in acylation steps .
- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity in phenyl group attachment .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
Example optimization table for a related compound:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | 15% → 42% |
| Solvent | Toluene | Dichloromethane | 30% → 55% |
Contradictions in yield data across studies may arise from impurities in starting materials or varying catalytic activity .
Q. How do substituents on the naphthalenone core influence biological activity?
- Phenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Halogen substituents (e.g., Br, F) : Increase electrophilicity, potentially enhancing binding to enzymatic targets (observed in bromo/fluoro analogs) .
Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Effect on Activity |
|---|---|---|
| -Ph | 6 | ↑ Binding affinity to cytochrome P450 |
| -Br | 6 | ↑ Cytotoxicity in cancer cell lines |
Conflicting data on bioactivity may stem from assay variability (e.g., cell line specificity) or metabolite interference .
Q. What strategies resolve contradictions in spectroscopic data for dihydronaphthalenone derivatives?
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 6-bromo or 6-methoxy derivatives) .
- Computational modeling : DFT calculations predict NMR chemical shifts and optimize molecular geometry .
Example conflict resolution:
- Observed δ 2.8 ppm (¹H NMR) in one study vs. δ 3.1 ppm in another may reflect solvent effects (CDCl₃ vs. DMSO-d₆) or conformational flexibility .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ketone group is electrophilic (LUMO = -1.5 eV), while the phenyl ring participates in π-π stacking .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
Limitations include approximations in solvation models and neglect of kinetic barriers .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
